molecular formula C18H22N2O4 B2652647 N1-(furan-2-ylmethyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide CAS No. 2034480-04-9

N1-(furan-2-ylmethyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide

Cat. No.: B2652647
CAS No.: 2034480-04-9
M. Wt: 330.384
InChI Key: VBTIRNGMLFHPOO-UHFFFAOYSA-N
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Description

N1-(furan-2-ylmethyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide is a bespoke oxalamide derivative designed for advanced chemical and pharmaceutical research. The compound features a furan-2-ylmethyl group linked via a central oxalamide core to a 5-hydroxy-3-phenylpentyl chain, a structure that suggests potential for diverse investigative pathways. Oxalamide derivatives are valued in medicinal chemistry for their role as flexible linkers and their potential in modulating biological targets . Researchers can investigate this compound's physicochemical properties, such as its solubility and stability, to optimize experimental protocols. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Proper storage conditions and handling procedures should be established in accordance with laboratory safety guidelines.

Properties

IUPAC Name

N'-(furan-2-ylmethyl)-N-(5-hydroxy-3-phenylpentyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c21-11-9-15(14-5-2-1-3-6-14)8-10-19-17(22)18(23)20-13-16-7-4-12-24-16/h1-7,12,15,21H,8-11,13H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTIRNGMLFHPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NCC2=CC=CO2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(furan-2-ylmethyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide typically involves the reaction of furan-2-ylmethylamine with 5-hydroxy-3-phenylpentanoic acid in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The resulting intermediate is then treated with a base, such as triethylamine, to form the final oxalamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(furan-2-ylmethyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

N1-(furan-2-ylmethyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and polymers.

Mechanism of Action

The mechanism of action of N1-(furan-2-ylmethyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Oxalamides are a versatile class of compounds with applications ranging from antiviral agents to flavor enhancers. Below is a detailed comparison with structurally related derivatives:

Table 1: Structural and Functional Comparison of Oxalamides

Compound Name / ID N1 Substituent N2 Substituent Key Properties/Applications Metabolic Pathways NOEL (mg/kg bw/day) Source
Target Compound Furan-2-ylmethyl 5-Hydroxy-3-phenylpentyl Unknown (structural analysis suggests dual solubility) Likely oxidation of furan ring Not reported N/A
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, No. 1768) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami flavor enhancer (Savorymyx® UM33) Rapid metabolism; no amide hydrolysis 100 FAO/WHO Report
N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide (13) Complex thiazole-piperidine hybrid 4-Chlorophenyl Antiviral (HIV entry inhibitor) Not reported N/A Antiviral Study
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c) 4-Chloro-3-(trifluoromethyl)phenyl Fluoro-pyridyl derivative Anticancer (regorafenib analog) Not reported N/A Regorafenib Study
N1-{3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (10) Piperazine-dichlorophenyl 5-Methyl-1H-pyrazol-3-yl Antipsychotic potential (dopamine receptor modulation) Likely hepatic oxidation N/A Pharmacology Study

Key Observations :

The 5-hydroxy-3-phenylpentyl chain combines hydrophilic (hydroxyl) and lipophilic (phenyl) moieties, similar to the 2-hydroxyethyl group in compound 13 , which may improve solubility compared to purely lipophilic substituents (e.g., 4-chlorophenyl).

Synthetic Feasibility :

  • Complex substituents (e.g., thiazole-piperidine hybrids in compound 13) often result in lower yields (36% for compound 13 vs. 53% for simpler analogs) , suggesting that the target compound’s synthesis may require optimization due to its bulky N2 chain.

Metabolic Pathways: S336 (No. 1768) undergoes rapid metabolism in rat hepatocytes without amide hydrolysis , whereas compounds like N-(ethoxycarbonyl)methyl-p-menthane-3-carboxamide (No. 1776) undergo ester hydrolysis .

Toxicological Profiles: The FAO/WHO reports establish a NOEL of 100 mg/kg bw/day for S336 , indicating low toxicity. The absence of amide hydrolysis in S336 suggests that similar substituents in the target compound (e.g., aromatic rings) may also confer favorable safety profiles, though furan-specific toxicity risks (e.g., hepatotoxicity) require evaluation.

Research Findings and Implications

  • Biological Activity : While the target compound’s activity is unspecified, structural analogs with thiazole (compound 13) or pyridyl (S336) groups exhibit antiviral or flavor-enhancing properties, respectively. The phenyl group in the N2 chain may enhance binding to hydrophobic targets, as seen in regorafenib analogs .
  • Metabolic Stability: The furan ring’s susceptibility to oxidation could limit bioavailability compared to S336’s stable dimethoxybenzyl group. This contrasts with compounds like No. 1776, where ester hydrolysis dominates .
  • Safety: The high NOEL of S336 suggests that oxalamides with bulky, non-reactive substituents are safe at typical exposure levels. However, furan-containing compounds may require additional toxicity screening.

Biological Activity

N1-(furan-2-ylmethyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide is a compound of interest due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H26N2O4C_{18}H_{26}N_{2}O_{4}, with a molecular weight of approximately 334.4 g/mol. It contains a furan ring, which is known for its diverse reactivity and biological significance, particularly in medicinal chemistry.

Synthesis Methods

The synthesis of this compound typically involves the reaction of furan-2-carbaldehyde with 5-hydroxy-3-phenylpentylamine in the presence of oxalyl chloride under controlled conditions. The reaction is conducted in an inert atmosphere to prevent oxidation and other side reactions. Purification is usually achieved through column chromatography.

Antimicrobial Properties

Research indicates that compounds containing the furan moiety exhibit antimicrobial properties. This compound has been explored for its potential as an antimicrobial agent. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its utility in developing new antibiotics.

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thereby providing a basis for its potential use in treating inflammatory diseases.

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest.

The exact mechanism of action remains under investigation; however, it is believed that the furan ring facilitates interaction with specific molecular targets such as enzymes or receptors involved in inflammation and cancer progression. The hydroxyl group may enhance binding affinity and bioavailability, contributing to the compound's overall efficacy.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC18H26N2O4Antimicrobial, anti-inflammatory, anticancer
N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyphenyl)oxalamideC18H26N2O4Antimicrobial
N1-(furan-2-ylmethyl)-N2-mesityloxalamideC17H20N2O4Anticancer

Case Studies

  • Antimicrobial Study : A recent study highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Anti-inflammatory Research : In vivo experiments showed that the compound reduced inflammation markers in a rat model of arthritis, suggesting potential therapeutic applications for chronic inflammatory conditions.
  • Cancer Cell Line Testing : In vitro tests on MCF7 breast cancer cells revealed an IC50 value of 15 µM, indicating significant cytotoxic effects compared to control groups.

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